molecular formula C22H22ClN5O6S3 B2957044 N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 887223-12-3

N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2957044
CAS No.: 887223-12-3
M. Wt: 584.08
InChI Key: HHVOIULFCHWTNM-UHFFFAOYSA-N
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Description

The 1,3,4-thiadiazol-2-yl group is linked via a sulfur atom to a chloroethyl chain, which is further functionalized with a 5-chloro-2-methoxyphenylamino group.

Properties

IUPAC Name

N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O6S3/c1-33-18-7-4-15(23)12-17(18)24-19(29)13-35-22-27-26-21(36-22)25-20(30)14-2-5-16(6-3-14)37(31,32)28-8-10-34-11-9-28/h2-7,12H,8-11,13H2,1H3,(H,24,29)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVOIULFCHWTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex compound featuring a thiadiazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Composition

The compound can be broken down into several key components:

  • Thiadiazole Moiety : This is known for its significant pharmacological properties, including antibacterial and antifungal activities.
  • Chloro and Methoxy Substituents : These groups can influence the compound's lipophilicity and bioactivity.
  • Morpholino Sulfonamide : This group is often associated with enhanced solubility and bioavailability.

Anticancer Properties

Research indicates that derivatives of the thiadiazole ring exhibit promising anticancer activity . For instance, studies have shown that compounds containing the 1,3,4-thiadiazole nucleus can inhibit cancer cell lines such as MCF-7 (breast cancer) and others. The presence of electron-withdrawing groups like chlorine enhances this activity by increasing the compound's interaction with cellular targets .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. The thiadiazole derivatives have been recognized for their high antimicrobial efficacy due to their ability to disrupt bacterial cell membranes .

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent . Compounds with similar structures have been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha in vitro, suggesting a mechanism through which they may exert their anti-inflammatory effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substitution Patterns : The introduction of halogen or hydroxyl groups at specific positions significantly enhances anticancer and antimicrobial activities.
  • Lipophilicity : Increased lipophilicity is associated with improved cellular uptake and bioavailability.
  • Thiadiazole Ring Modifications : Variations in the thiadiazole structure can lead to different biological profiles, emphasizing the need for careful design in drug development .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated a series of thiadiazole derivatives against various cancer cell lines, revealing that those with para-substituted halogens exhibited superior cytotoxicity compared to unsubstituted analogs .
  • Antimicrobial Evaluation : In vitro tests conducted on synthesized derivatives demonstrated significant activity against both bacterial strains and fungi, particularly those with electron-withdrawing substituents .

Comparison with Similar Compounds

Structural Similarities and Differences

Table 1: Structural Features of Key Analogs
Compound Name Core Structure Key Substituents Heterocycle Biological Activity Reference
Target Compound Benzamide 4-Morpholinosulfonyl, 5-((2-((5-Cl-2-MeO-phenyl)amino)-2-oxoethyl)thio)-thiadiazole 1,3,4-Thiadiazole Not reported N/A
N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamide Thiazole Morpholino-oxoacetamide, R-benzyl 1,3-Thiazole Anticancer
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide Benzamide 4-Morpholinosulfonyl, 5-(2-fluorobenzylthio)-thiadiazole 1,3,4-Thiadiazole Not reported
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide 2,4-Difluorophenyl, 5-Cl-thiazole 1,3-Thiazole PFOR enzyme inhibition
2-Butylthio-5-(4-N-acetylaminophenyl)-1,3,4-oxadiazole Oxadiazole Butylthio, 4-N-acetylaminophenyl 1,3,4-Oxadiazole Antibacterial

Key Observations :

  • Sulfonamide Groups: The morpholinosulfonyl group in the target compound and may improve solubility compared to dimethylsulfamoyl due to morpholine’s oxygen atoms.
  • Halogenation : The 5-chloro-2-methoxyphenyl group in the target compound differs from fluorinated analogs (e.g., ), which could alter lipophilicity and target selectivity.

Pharmacological Activities

Table 2: Reported Bioactivities of Analogs
Compound Class Activity Mechanism/Target Efficacy Notes Reference
Thiazole-morpholino derivatives Anticancer NCI Developmental Therapeutic Program IC50 values < 10 µM for select derivatives
Thiadiazole-morpholino analogs Undisclosed N/A Structural similarity suggests enzyme inhibition potential
Thiazole-difluorobenzamide Antiparasitic/Enzyme inhibition Pyruvate:ferredoxin oxidoreductase (PFOR) Forms hydrogen-bonded dimers critical for activity
Oxadiazole derivatives Antibacterial Gram-positive bacteria (e.g., B. subtilis) MIC values: 8–32 µg/mL

Insights :

  • Thiazole-based compounds (e.g., ) demonstrate validated bioactivity, suggesting the target compound’s thiadiazole core may offer similar or improved efficacy.
  • The morpholinosulfonyl group’s role in enzyme inhibition (e.g., ) warrants further investigation for the target compound.

Physicochemical Properties

Table 3: Comparative Physicochemical Profiles
Compound Molecular Weight LogP (Predicted) Solubility Key Functional Groups
Target Compound ~600 g/mol ~2.5 Moderate (Polar sulfonyl) Morpholinosulfonyl, thioether, chloroaryl
N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamide ~450 g/mol ~3.0 Low Morpholino-oxoacetamide, benzyl
N-(5-((2-fluorobenzyl)thio)-thiadiazol-2-yl)-4-morpholinosulfonylbenzamide 494.6 g/mol ~2.8 Moderate Morpholinosulfonyl, fluorobenzyl

Analysis :

  • The target compound’s higher molecular weight and polar sulfonyl group may reduce membrane permeability compared to smaller analogs but improve aqueous solubility.
  • Fluorine substitution (e.g., ) typically enhances metabolic stability, whereas chlorine in the target compound may increase electrophilicity.

Structure-Activity Relationship (SAR) Insights

  • Sulfonamide Variations: Morpholinosulfonyl vs. dimethylsulfamoyl impacts hydrogen-bonding capacity and steric bulk, influencing target engagement.
  • Halogen Effects : Chlorine (target compound) vs. fluorine alters electronic effects (e.g., inductive withdrawal) and steric demands.

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